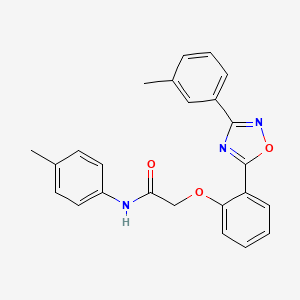
N-(p-tolyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(p-tolyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, also known as PTOPA, is a compound that has been extensively studied for its potential use in scientific research.
Mécanisme D'action
N-(p-tolyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide acts as an inhibitor of protein kinase CK2, which regulates the activity of various proteins involved in cellular processes such as cell growth, differentiation, and apoptosis. By inhibiting CK2, N-(p-tolyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide can modulate the activity of various proteins and signaling pathways, leading to changes in cellular function.
Biochemical and Physiological Effects:
N-(p-tolyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been shown to have various biochemical and physiological effects. It has been found to enhance the release of acetylcholine in the hippocampus, which plays a role in learning and memory. N-(p-tolyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has also been shown to reduce the activity of NMDA receptors, which are important for synaptic plasticity and learning.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(p-tolyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide in lab experiments is its specificity for protein kinase CK2. This allows researchers to selectively inhibit the activity of CK2 without affecting other proteins or signaling pathways. However, one limitation of using N-(p-tolyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is its potential toxicity, which can vary depending on the experimental conditions and cell type used.
Orientations Futures
There are several future directions for the use of N-(p-tolyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide in scientific research. One potential application is in the study of neurological disorders such as Alzheimer's disease and epilepsy, where the modulation of neuronal excitability and synaptic plasticity is important. Another potential application is in the development of new drugs that target protein kinase CK2, which is involved in various diseases such as cancer and inflammation.
Conclusion:
In conclusion, N-(p-tolyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is a compound that has been extensively studied for its potential use in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. N-(p-tolyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has the potential to be a valuable tool for the study of various cellular processes and diseases.
Méthodes De Synthèse
The synthesis method of N-(p-tolyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide involves the reaction of p-toluidine, m-tolylglyoxal, and 2-(2-hydroxyphenoxy)acetic acid in the presence of acetic anhydride and sulfuric acid. The resulting product is N-(p-tolyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, which can be purified through recrystallization.
Applications De Recherche Scientifique
N-(p-tolyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been used in various scientific research studies, particularly in the field of neuroscience. It has been shown to inhibit the activity of protein kinase CK2, which plays a role in the regulation of neuronal excitability. N-(p-tolyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has also been found to modulate the activity of GABA receptors, which are important for the regulation of inhibitory neurotransmission.
Propriétés
IUPAC Name |
N-(4-methylphenyl)-2-[2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c1-16-10-12-19(13-11-16)25-22(28)15-29-21-9-4-3-8-20(21)24-26-23(27-30-24)18-7-5-6-17(2)14-18/h3-14H,15H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUEWILJZJSWPOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C3=NC(=NO3)C4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

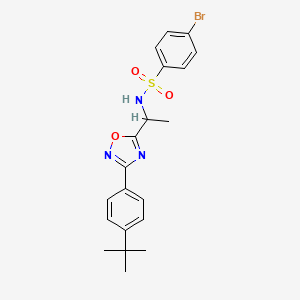
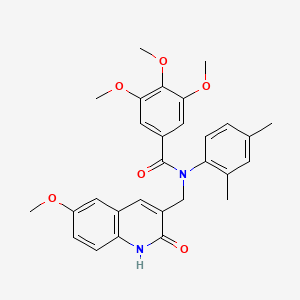
![N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7712065.png)


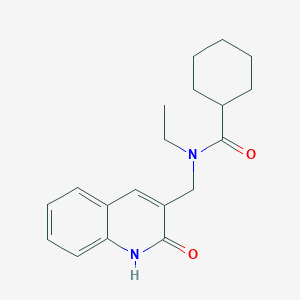
![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7712104.png)
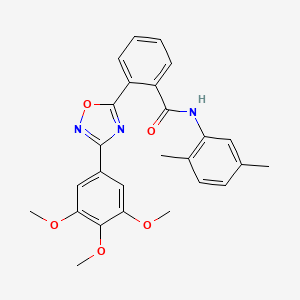
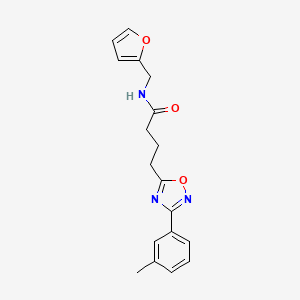


![N-(2H-1,3-benzodioxol-5-yl)-2-{2-chloro-4-[(4-methoxyphenyl)sulfamoyl]phenoxy}acetamide](/img/structure/B7712139.png)
![ethyl 4-({N'-[(E)-[4-(methylsulfanyl)phenyl]methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7712156.png)
![N-ethyl-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7712162.png)